4-(PROPAN-2-YL)-N-{3-[4-(PROPAN-2-YL)BENZAMIDO]PHENYL}BENZAMIDE
Overview
Description
4-(PROPAN-2-YL)-N-{3-[4-(PROPAN-2-YL)BENZAMIDO]PHENYL}BENZAMIDE is a synthetic organic compound characterized by its complex molecular structure. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(PROPAN-2-YL)-N-{3-[4-(PROPAN-2-YL)BENZAMIDO]PHENYL}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 4-(propan-2-yl)benzoic acid, which is then subjected to amide formation reactions with appropriate reagents under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-(PROPAN-2-YL)-N-{3-[4-(PROPAN-2-YL)BENZAMIDO]PHENYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Researchers use it to study biological pathways and interactions at the molecular level.
Industry: It is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(PROPAN-2-YL)-N-{3-[4-(PROPAN-2-YL)BENZAMIDO]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-(PROPAN-2-YL)-N-{3-[4-(PROPAN-2-YL)BENZAMIDO]PHENYL}BENZAMIDE include:
- 4-(propan-2-yl)benzoic acid
- 2-[4-(propan-2-yl)benzamido]thiophene-3-carboxylic acid
- 4-(2-(4-methoxyphenyl)propan-2-yl)phenol These compounds share structural similarities but differ in their specific functional groups and chemical properties, making this compound unique in its applications and reactivity .
Properties
IUPAC Name |
4-propan-2-yl-N-[3-[(4-propan-2-ylbenzoyl)amino]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c1-17(2)19-8-12-21(13-9-19)25(29)27-23-6-5-7-24(16-23)28-26(30)22-14-10-20(11-15-22)18(3)4/h5-18H,1-4H3,(H,27,29)(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPFOCVZUNZIQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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